2-Methyl-5-(2-methylpropane-2-sulfonyl)pentan-2-ol
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Overview
Description
2-Methyl-5-(2-methylpropane-2-sulfonyl)pentan-2-ol is an organic compound with a complex structure that includes both alcohol and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methylpropane-2-sulfonyl)pentan-2-ol typically involves multiple steps, starting with the preparation of the sulfonyl precursor. One common method involves the reaction of 2-methylpropane-2-sulfonyl chloride with a suitable alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-methylpropane-2-sulfonyl)pentan-2-ol undergoes various chemical reactions, including:
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Sulfides
Substitution: Corresponding substituted products
Scientific Research Applications
2-Methyl-5-(2-methylpropane-2-sulfonyl)pentan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-methylpropane-2-sulfonyl)pentan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The alcohol group can participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanol: A simpler alcohol with similar structural features but lacking the sulfonyl group.
2-Methyl-2-pentanol: Another alcohol with a similar carbon backbone but different functional groups.
tert-Butanesulfinamide: Contains a sulfonyl group but differs in its overall structure and applications.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
62296-42-8 |
---|---|
Molecular Formula |
C10H22O3S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
5-tert-butylsulfonyl-2-methylpentan-2-ol |
InChI |
InChI=1S/C10H22O3S/c1-9(2,3)14(12,13)8-6-7-10(4,5)11/h11H,6-8H2,1-5H3 |
InChI Key |
PJUXNYXAZLFJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCCC(C)(C)O |
Origin of Product |
United States |
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